Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS number 52373-72-5
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS number 52373-72-5
An In-depth Technical Guide to Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This guide provides an in-depth technical overview of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS No. 52373-72-5), a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical applications, emphasizing the causality behind experimental choices and protocols.
Introduction: A Versatile Chiral Pool Reagent
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, also known by synonyms such as α,β-Isopropylidene-D-glyceric acid methyl ester and Methyl 2,3-O-isopropylidene-D-glycerate, is a highly valuable chiral intermediate.[1][2] Its significance stems from the fixed (R) stereocenter at the C4 position, derived from D-glyceric acid. The dioxolane ring serves as a stable protecting group for the vicinal diol functionality, allowing for selective chemical transformations at the ester group.[3] This combination of a defined stereocenter and a robust protecting group makes it an indispensable tool in asymmetric synthesis, where precise stereochemical control is paramount for achieving biological activity in pharmaceuticals and other bioactive molecules.[4][5]
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various suppliers and databases. These parameters are critical for reaction planning, safety assessments, and analytical verification.
| Property | Value | Source(s) |
| CAS Number | 52373-72-5 | [1][4] |
| Molecular Formula | C₇H₁₂O₄ | [1][4] |
| Molecular Weight | 160.17 g/mol | [1][4] |
| Appearance | Colorless to Light yellow clear liquid | |
| Density | 1.106 g/mL at 25 °C | [6] |
| Boiling Point | 70-75 °C at 10 mmHg | [6] |
| Refractive Index (n20/D) | 1.426 | [6] |
| Optical Activity ([α]20/D) | +8.5° (c = 1.5 in acetone) | [6] |
| Flash Point | 75 °C (167 °F) - closed cup | [7] |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at room temperature or 10°C - 25°C in a well-ventilated place under an inert atmosphere (e.g., Nitrogen). Keep container tightly closed. | [6][8][9] |
Synthesis and Rationale: Preserving Chirality
The primary synthetic value of this compound lies in its origin from the chiral pool—readily available, enantiopure natural products. The synthesis is not about creating chirality, but about preserving and transferring it.
Core Synthetic Strategy: Acetalization
The most common synthesis involves the reaction of a suitable diol precursor with an aldehyde or ketone to form the dioxolane ring through an acetalization reaction.[4] In this case, the vicinal diols of D-glyceric acid methyl ester are protected by reacting with acetone, typically facilitated by an acid catalyst. This approach is efficient and cost-effective.
Causality of Experimental Design:
-
Acetone as Reagent: Acetone serves as both the reagent and sometimes the solvent. It reacts with the diol to form the five-membered ketal ring, known as an acetonide. This protecting group is stable to a wide range of non-acidic reagents but can be readily removed under acidic conditions, providing strategic flexibility in multi-step syntheses.
-
Acid Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is essential to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the diol's hydroxyl groups. The catalyst facilitates both the formation and cleavage of the acetal, meaning reaction conditions must be controlled to favor formation, often by removing the water byproduct.
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow from the chiral precursor to the final protected product.
Caption: General workflow for the synthesis via acetalization.
Key Applications in Research and Drug Development
This molecule is more than a simple intermediate; it is an enabling tool for constructing complex, stereochemically defined targets.[4] Its utility is demonstrated across various fields, from metabolic research to the synthesis of enzyme inhibitors.
Versatile Chiral Building Block
The compound serves as a starting material for a variety of more complex organic building blocks and final products.[5][7] The ester functionality can be readily modified (e.g., reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallics) while the dioxolane protects the diol.
Notable Synthetic Applications:
-
Metabolic Probes: It is a documented starting material for synthesizing (2R)-[1-2H2]-glycerol, a deuterium-labeled probe used to investigate the stereochemistry of glycerol metabolism in organisms like Streptomyces cattleya.[7]
-
HDAC Inhibitors: It has been used to synthesize 2-amino-8-oxodecanoic acids (Aodas), which are structural components of natural histone deacetylase (HDAC) inhibitors.[7]
-
MMP Inhibitors: The dioxolane derivative is used in the preparation of matrix metalloproteinase (MMP) inhibitors, a class of drugs investigated for arthritis and oncology.[6]
-
Vitamin D Derivatives: The molecule was employed in the synthesis of a novel haptenic derivative of dihydroxyvitamin D3, crucial for producing high-affinity antibodies for immunoassays.[7]
Logical Flow of Application
The following diagram illustrates the relationship between the core compound and its downstream applications.
Caption: Application pathways originating from the title compound.
Safety, Handling, and Storage Protocols
Trustworthiness in research protocols extends to ensuring user safety. This compound, while common, requires adherence to standard laboratory safety practices.
Hazard Identification
According to Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
H227: Combustible liquid.
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.
Recommended Handling and PPE Protocol
A self-validating safety system involves a clear, step-by-step approach to handling.
Caption: Mandatory safety and handling workflow.
First Aid and Emergency Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Skin Contact: Take off contaminated clothing and wash skin with soap and plenty of water.[9]
-
Inhalation: Move person to fresh air.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[9]
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Conclusion
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a cornerstone chiral building block whose value is firmly established in the synthesis of complex, high-value molecules. Its utility is derived from its stereochemical purity, the stability of its protecting group, and its versatile reactivity. For the drug development professional and the research scientist, a thorough understanding of its properties, synthetic rationale, and safe handling is not merely academic—it is essential for leveraging this powerful tool to its full potential in the advancement of chemical and pharmaceutical sciences.
References
- EvitaChem. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (EVT-313326).
- Sigma-Aldrich. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
- Santa Cruz Biotechnology. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | CAS 52373-72-5.
- Alfa Chemical. 52373-72-5 | (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.
- Biosynth. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.
- TCI Chemicals. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate 52373-72-5.
- Cheméo. Methyl «alpha»,«beta»-isopropylidene-D-glycerate (CAS 52373-72-5).
- Sigma-Aldrich. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate Application.
- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate Safety Information.
- MySkinRecipes. Methyl (R)-()-2,2-Dimethyl-1,3-dioxolane-4-carboxylate.
- Sigma-Aldrich. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate Peer Reviewed Papers.
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
- Georganics. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
Sources
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- 3. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
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